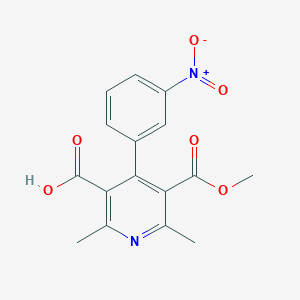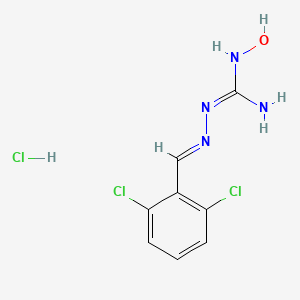
3-O-a-D-Glucosyl Isomaltol
Overview
Description
3-O-a-D-Glucosyl Isomaltol is a fascinating chemical compound derived from glucose. This compound showcases an intricate molecular structure, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-O-a-D-Glucosyl Isomaltol can be achieved through chemo-enzymatic methods. One such method involves the use of glycosidases, which allow for the one-pot synthesis of glycosylated derivatives . The chemical synthesis of glycopyranosyl derivatives typically requires multiple protection and deprotection steps, careful control of the anomeric configuration during the glycosylation reaction, and tedious chromatographic purifications . Industrial production methods may involve the use of biocatalysts like sucrose phosphorylase to produce the compound on a larger scale .
Chemical Reactions Analysis
3-O-a-D-Glucosyl Isomaltol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-O-a-D-Glucosyl Isomaltol has diverse applications in scientific research. In chemistry, it is used as a model compound to study glycosylation reactions and the synthesis of glycosylated derivatives. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties . In medicine, it may be explored for its potential therapeutic applications, such as in the development of antitumor medicines and inhibitors of viral activation . Additionally, the compound has applications in the cosmetic industry as a moisturizing agent .
Mechanism of Action
The mechanism of action of 3-O-a-D-Glucosyl Isomaltol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its glycosylated structure, which allows it to interact with various biological molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .
Comparison with Similar Compounds
3-O-a-D-Glucosyl Isomaltol can be compared with other glycosylated derivatives, such as glycopyranosyl glycerols. These compounds share similar glycosylated structures but differ in their specific functional groups and molecular configurations . The uniqueness of this compound lies in its specific furan ring and ethanone moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3/t7-,8-,9+,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYYNIJTMYUJDC-GPTQDWHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=CO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242125 | |
| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85559-61-1 | |
| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85559-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,8-tris(4-Hydroxyphenyl)-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1242215.png)


![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate](/img/structure/B1242222.png)
![N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide](/img/structure/B1242225.png)



![methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)

![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B1242233.png)

![2-[(1R,3S)-3-(7-bromo-2-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropyl]acetonitrile](/img/structure/B1242238.png)

